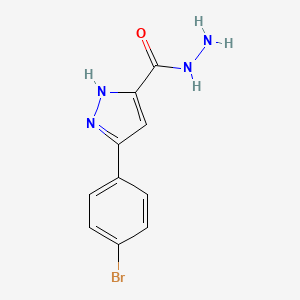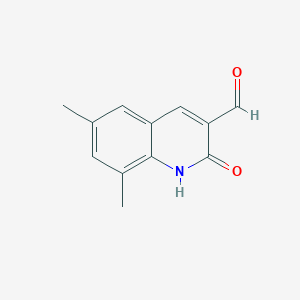
6,8-二甲基-2-氧代-1,2-二氢喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but the synthesis and characterization of similar quinolinecarbaldehydes and their derivatives are discussed, which can provide insights into its properties and potential applications.
Synthesis Analysis
The synthesis of quinolinecarbaldehydes can be achieved through various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff aldehyde synthesis methods. These methods are crucial for introducing carbonyl groups at specific positions on the quinoline ring. For instance, the Reimer-Tiemann method is used for the synthesis of 7-bromo-8-hydroxyquinoline-5-carbaldehyde, while the Vilsmeier-Haack and Duff reactions are employed for double formylation of quinoline derivatives . The Vilsmeier-Haack reaction is also utilized in the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes from 7-acetyl-2-arylindoles, indicating its versatility in constructing complex quinoline structures .
Molecular Structure Analysis
The molecular structure and geometry of quinoline derivatives are often confirmed using spectroscopic techniques such as NMR, infrared, and mass spectroscopy, as well as single-crystal X-ray diffraction methods. These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Quinolinecarbaldehydes can undergo various chemical reactions to form a wide range of derivatives. For example, Schiff base derivatives can be prepared from quinolinecarbaldehydes through a reaction with amines . Additionally, quinoline derivatives can be cyclized to form pyrazoloquinolines, as demonstrated by the reaction of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylhydrazine hydrochlorides, followed by cyclization to afford 1-aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinecarbaldehydes are characterized using a combination of techniques such as MS, HRMS, GC-MS, FTIR, electronic absorption spectroscopy, and multinuclear NMR. The electrochemical properties, including reduction and oxidation potentials, are influenced by the chemical structure, with the presence of a methyl group facilitating oxidation . The frontier molecular orbitals calculations support these findings and provide insights into the electronic properties of the compounds.
科学研究应用
Synthesis of Novel Compounds
6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is used in the synthesis of various novel compounds. For instance, its derivatives have been employed in the synthesis of quinoline-8-carbaldehydes and their cyclization into other complex structures. These synthesized compounds are then characterized using various techniques like IR, NMR, and MS, highlighting their potential in complex organic syntheses (Gao et al., 2012).
Development of New Synthetic Methodologies
Researchers have utilized 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde in developing new synthetic methodologies. This includes the synthesis of various heterocyclic compounds that show significant potential in pharmaceutical and chemical industries. For example, methods for the preparation of 8-amino-7-quinolinecarbaldehyde have been improved using this compound, leading to the synthesis of 2-aryl-1,10-phenanthrolines (Riesgo et al., 1996).
Research in Organic Chemistry
In organic chemistry research, 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde is pivotal for the synthesis and study of various organic compounds. It has been used in the preparation of derivatives like 1-allyl-3-(arylaminomethylene)quinoline-2,4-(1H,3H)-diones, which further undergo reactions like bromination and hydrolysis to form complex structures (Ukrainets et al., 2009).
Electrochemical and Spectroscopic Characterization
This compound is also used in electrochemical and spectroscopic characterization studies. Research has been conducted on the synthesis of selected quinolinecarbaldehydes and their Schiff base derivatives, providing insights into formylation transformations and their electrochemical properties (Wantulok et al., 2020).
DNA Photocleavage Activity
Another significant application is in the study of DNA photocleavage activity. Researchers synthesized hydrazones containing quinoline and pyrimidine rings and evaluated their DNA photocleavage activity. These compounds, derived from 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde, displayed potential in understanding DNA interactions (Sharma et al., 2014).
Novel Derivatives Synthesis
The compound also facilitates the synthesis of derivatives with potential biological activities. For example, derivatives like 2-[quinolin-3(2)-yl]-1,3-diazaadamantanes have been synthesized, expanding the chemical diversity of compounds for further biological studies (Arutyunyan et al., 2014).
Algicidal Activity Studies
In the realm of ecological research, the compound has been used to synthesize novel structures with algicidal activities. These synthesized compounds show effectiveness against certain algae species, indicating their potential use in controlling harmful algal blooms (Kim et al., 2000).
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
属性
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNASSZZCFBTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354997 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | |
CAS RN |
332883-19-9 |
Source


|
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)
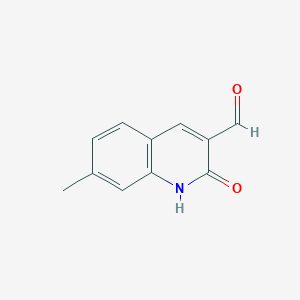


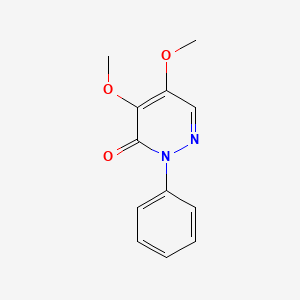
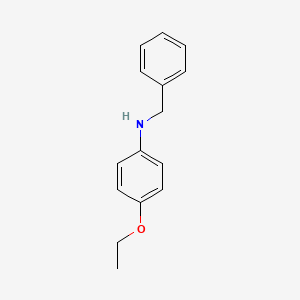
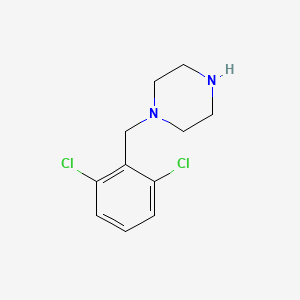
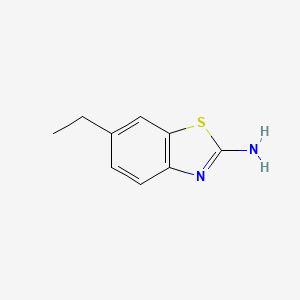
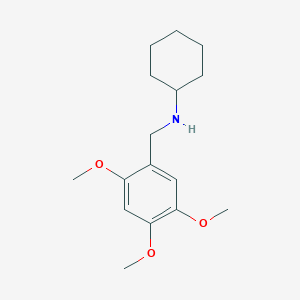
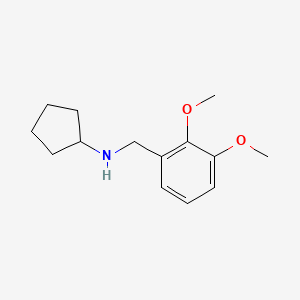
![4-Pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332521.png)
